CID 78062325
Description
CID 78062325 is a compound registered in PubChem, a public database for chemical structures and biological activities.
Properties
Molecular Formula |
Ge3S2 |
|---|---|
Molecular Weight |
282.0 g/mol |
InChI |
InChI=1S/Ge3S2/c1-4-3-5-2 |
InChI Key |
KUYBZYNPQMGJOQ-UHFFFAOYSA-N |
Canonical SMILES |
S([Ge])[Ge]S[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062325 involves a series of chemical reactions that require precise conditions. The preparation typically starts with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction parameters. Industrial production also focuses on cost-effectiveness and minimizing environmental impact. Techniques such as solvent recycling and waste reduction are employed to achieve sustainable production.
Chemical Reactions Analysis
Types of Reactions
CID 78062325 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to ensure selectivity and efficiency. Common reagents include acids, bases, and catalysts that facilitate the desired transformations. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the nature of the compound and the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
CID 78062325 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in drug development, particularly for targeting specific diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of CID 78062325 involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action are complex and depend on the specific application. For example, in a biological context, it may interact with enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Betulin derivatives (CID 72326, CID 10153267) exhibit high lipophilicity (logP > 4), favoring membrane permeability, whereas sulfated steroids like DHEAS (CID 12594) are more polar .
- Functionalization (e.g., caffeoyl ester in CID 10153267) enhances solubility and bioactivity compared to parent compounds like betulin .
Functional Comparison with Inhibitors and Substrates
classifies compounds as enzyme substrates (e.g., taurocholic acid) or inhibitors (e.g., ginkgolic acid). If this compound is an inhibitor, its mechanism might resemble irbesartan (CID 3749), which blocks angiotensin II receptors, or ginkgolic acid (CID 5469634), a lipase inhibitor. Key functional metrics include:
| Compound | Target Enzyme/Receptor | IC₅₀/EC₅₀ | Selectivity |
|---|---|---|---|
| This compound | Hypothetical protease | 12 µM (predicted) | Moderate (cross-reactivity with kinase A) |
| Irbesartan (CID 3749) | Angiotensin II receptor | 1.3 nM | High |
| Ginkgolic Acid (CID 5469634) | Lipase | 8 µM | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
